REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[C:9](=[O:12])[CH2:8][CH2:7][C:6]2([CH3:13])[CH3:14].[C:16]([CH3:17])([CH3:18])([CH3:19])[Mg+:20].[Cl-:15].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[c:21]1([CH3:22])[cH:23][cH:24][c:25]([S:26]([OH:27])(=[O:28])=[O:29])[cH:30][cH:31]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[C:9]([C:16]([CH3:17])([CH3:18])[CH3:19])=[CH:8][CH2:7][C:6]2([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCC(=O)c2cc(Br)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)C1=CCC(C)(C)c2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |